molecular formula C27H19FN2O2 B5043836 3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide

3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide

Cat. No.: B5043836
M. Wt: 422.4 g/mol
InChI Key: LOCIZXKYSGWSOC-LTGZKZEYSA-N
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Description

The compound “3-[2-(benzyloxy)-1-naphthyl]-2-cyano-N-(2-fluorophenyl)acrylamide” is a complex organic molecule. It contains a naphthyl group, which is a polycyclic aromatic hydrocarbon made up of two fused benzene rings . The molecule also has a benzyloxy group, which is a benzyl group (a benzene ring with a CH2 group) attached to an oxygen atom . The cyano group (CN) is a functional group found in many organic compounds . The compound also contains a fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the benzyloxy group could potentially undergo reactions like ether cleavage under acidic conditions . The cyano group could participate in reactions like hydrolysis, reduction, and others .

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is not applicable here unless the compound is a drug or bioactive molecule. Without specific context or additional information, it’s challenging to predict the exact mechanism of action for this compound .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising properties, it could be studied further for use in various fields like materials science, pharmaceuticals, or chemical synthesis .

Properties

IUPAC Name

(E)-2-cyano-N-(2-fluorophenyl)-3-(2-phenylmethoxynaphthalen-1-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19FN2O2/c28-24-12-6-7-13-25(24)30-27(31)21(17-29)16-23-22-11-5-4-10-20(22)14-15-26(23)32-18-19-8-2-1-3-9-19/h1-16H,18H2,(H,30,31)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCIZXKYSGWSOC-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=C(C#N)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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